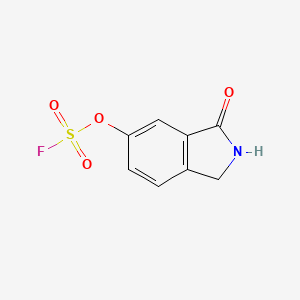
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and have found applications in various fields, including organic synthesis, chemical biology, and drug discovery . The compound features a fluorosulfonyloxy group attached to a dihydroisoindole ring system, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable dihydroisoindole precursor with a fluorosulfonylating agent under controlled conditions . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The dihydroisoindole ring can undergo substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce sulfonyl derivatives .
Aplicaciones Científicas De Investigación
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Drug Discovery: Its unique properties are explored for developing new pharmaceuticals.
Materials Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole involves its reactivity with nucleophiles and electrophiles. The fluorosulfonyloxy group can act as a leaving group, facilitating various chemical transformations. The compound may interact with molecular targets through covalent bonding, affecting biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonyl Fluorides: Compounds like sulfonyl fluorides share similar reactivity and applications.
Spirocyclic Oxindoles: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole is unique due to its specific combination of the fluorosulfonyloxy group and the dihydroisoindole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
5-fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c9-15(12,13)14-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESPMWRJTCUYRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)OS(=O)(=O)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














